1-Bromo-3-chloro-5-nitrobenzene
Overview
Description
1-Bromo-3-chloro-5-nitrobenzene is an organic compound with the molecular formula C₆H₃BrClNO₂. It is characterized by a benzene ring substituted with bromine, chlorine, and nitro groups at the 1, 3, and 5 positions, respectively. This compound appears as a yellow crystalline solid and has a strong pungent odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-chloro-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at a controlled temperature to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid. This method offers mild reaction conditions, high yield, and purity of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
1-Bromo-3-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:
1. Electrophilic Aromatic Substitution:
Reagents and Conditions: Bromine, iron(III) bromide catalyst.
Major Products: Substituted benzene derivatives.
2. Nucleophilic Aromatic Substitution:
Reagents and Conditions: Strong nucleophiles such as sodium methoxide.
Major Products: Substituted nitrobenzene derivatives.
3. Reduction:
Reagents and Conditions: Reducing agents like tin(II) chloride in hydrochloric acid.
Major Products: Amino derivatives of benzene.
4. Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate.
Major Products: Carboxylic acid derivatives
Scientific Research Applications
1-Bromo-3-chloro-5-nitrobenzene has several applications in scientific research:
1. Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of electrophilic and nucleophilic aromatic substitution reactions.
2. Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
3. Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
4. Industry:
Mechanism of Action
The mechanism of action of 1-bromo-3-chloro-5-nitrobenzene primarily involves electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted benzene derivatives. The presence of electron-withdrawing groups such as nitro and halogen atoms influences the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-nitrobenzene can be compared with other similar compounds such as:
1. 1-Bromo-2-chlorobenzene:
- Lacks the nitro group, resulting in different reactivity and applications.
2. 1-Bromo-4-chlorobenzene:
- The position of the chlorine atom affects the compound’s chemical properties and reactivity.
3. 1-Bromo-3-nitrobenzene:
This compound stands out due to the unique combination of bromine, chlorine, and nitro groups, which imparts distinct chemical properties and reactivity patterns.
Biological Activity
1-Bromo-3-chloro-5-nitrobenzene (CAS No. 219817-43-3) is an aromatic compound with diverse applications in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and dyes. Its unique structure, featuring bromine, chlorine, and nitro substituents, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₃BrClNO₂
- Molecular Weight : 236.45 g/mol
- Density : 1.827 g/cm³ (predicted)
- Melting Point : 81.2 °C
- Boiling Point : 268.8 °C (predicted)
Biological Activity Overview
This compound exhibits various biological activities, primarily due to its interactions with enzymes and cellular targets. Notably, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which play critical roles in drug metabolism.
Enzyme Inhibition
This compound has been reported to inhibit:
- CYP1A2 : This enzyme is involved in the metabolism of various drugs and xenobiotics.
- CYP2C9 : Another important enzyme affecting drug metabolism.
This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about potential drug interactions in therapeutic settings .
The biological activity of this compound is attributed to its electrophilic nature, which allows it to form adducts with nucleophilic sites in proteins and nucleic acids. This interaction can disrupt normal cellular functions and lead to cytotoxic effects.
Case Studies
- Toxicological Assessment : A study investigated the cytotoxic effects of various nitroaromatic compounds, including this compound, on human cell lines. Results indicated that exposure led to increased oxidative stress and apoptosis in treated cells .
- Pharmacological Studies : Research exploring the compound's role as an anti-inflammatory agent showed promising results in animal models. The compound demonstrated the ability to reduce inflammation markers significantly when administered at specific doses .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-bromo-3-chloro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDZAQINLBEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591208 | |
Record name | 1-Bromo-3-chloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219817-43-3 | |
Record name | 1-Bromo-3-chloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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